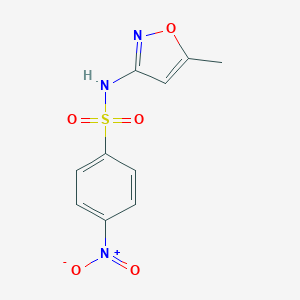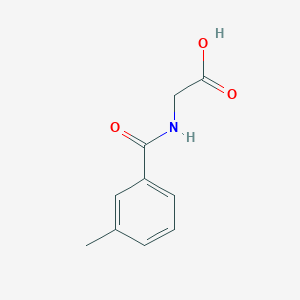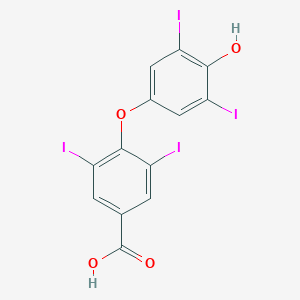
Ribavirin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alpha-Ribavirin has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Alpha-Ribavirin, a synthetic guanosine analogue, primarily targets RNA and DNA viruses . It is particularly effective against the Hepatitis C Virus (HCV) . It also targets the cellular protein inosine monophosphate dehydrogenase (IMPDH) .
Mode of Action
Alpha-Ribavirin interacts with its targets through several mechanisms. It interferes with the synthesis of viral mRNA and inhibits RNA-dependent RNA polymerase . It also induces HCV mutagenesis . Furthermore, it modulates interferon-stimulated gene expression .
Biochemical Pathways
Alpha-Ribavirin affects several biochemical pathways. It inhibits the enzyme IMPDH, which catalyzes the rate-limiting step in guanosine monophosphate (GMP) synthesis . This inhibition leads to a reduction in the guanosine triphosphate (GTP) pool . It also modulates the interferon signaling pathway .
Pharmacokinetics
Alpha-Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It has a mean bioavailability of 52% and a mean half-life . The pharmacokinetics of alpha-Ribavirin can be influenced by factors such as the patient’s weight and the presence of certain genetic markers .
Result of Action
The action of alpha-Ribavirin results in extensive perturbation of cellular and viral gene expression . It also leads to a decrease in the GTP pool, which presumably inhibits viral RNA synthesis . Furthermore, it has been shown to reduce protein expression of certain genes in various cell lines .
Action Environment
The action, efficacy, and stability of alpha-Ribavirin can be influenced by various environmental factors. For instance, the concentration of the drug can impact its effect on divergent cellular and viral pathways . Additionally, the presence of other antiviral treatments can affect the efficacy of alpha-Ribavirin .
Biochemische Analyse
Biochemical Properties
Alpha-Ribavirin exerts extensive perturbation of cellular and viral gene expression . It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH), leading to marked changes in the balance of intracellular nucleotide concentrations .
Cellular Effects
Alpha-Ribavirin influences cell function by exerting its mutational properties and causing extensive perturbation of cellular and viral gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Alpha-Ribavirin is complex. It does not lead to chain termination like many other antiviral nucleoside/nucleotide analogs . Instead, it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Alpha-Ribavirin vary with different dosages in animal models . A sustained virological response (SVR) was obtained in 45% of patients aged 65 years or older who underwent treatment with pegylated interferon (PEG-IFN) and Alpha-Ribavirin .
Metabolic Pathways
Alpha-Ribavirin is involved in several metabolic pathways. It interacts with enzymes such as IMPDH, leading to marked changes in the balance of intracellular nucleotide concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Ribavirin can be synthesized through a chemoenzymatic process. The key intermediate, 1,2,4-triazole-3-carboxamide, is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the Chipen-Grinshtein method. This intermediate then undergoes an enzyme-catalyzed transglycosylation reaction to form alpha-Ribavirin .
Industrial Production Methods
In industrial settings, the production of alpha-Ribavirin involves the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by an enzyme-catalyzed transglycosylation reaction. This method has been optimized to achieve a high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antiviral activity and therapeutic applications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of alpha-Ribavirin include methanolic ammonia, inosine monophosphate dehydrogenase inhibitors, and various oxidizing and reducing agents .
Major Products
The major products formed from the reactions of alpha-Ribavirin include its phosphorylated derivatives, which are crucial for its antiviral activity. These derivatives interfere with viral RNA synthesis and mRNA capping .
Vergleich Mit ähnlichen Verbindungen
Alpha-Ribavirin is unique among nucleoside analogues due to its broad-spectrum antiviral activity and multiple mechanisms of action. Similar compounds include:
Tecadenoson: Another nucleoside analogue with antiviral properties.
Cladribine: Used in the treatment of certain cancers and has antiviral activity.
Vidarabine: An antiviral drug used to treat herpes simplex and varicella-zoster viruses.
Alpha-Ribavirin stands out due to its ability to target multiple viral pathways and its effectiveness against a wide range of viral infections.
Eigenschaften
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-DJSMDIAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57198-02-4 | |
| Record name | alpha-Ribavirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-RIBAVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)









